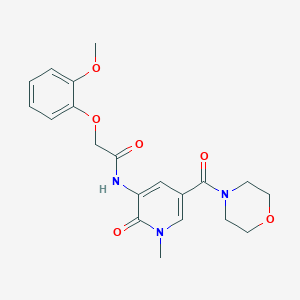

2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide

Description

Propriétés

IUPAC Name |

2-(2-methoxyphenoxy)-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c1-22-12-14(19(25)23-7-9-28-10-8-23)11-15(20(22)26)21-18(24)13-29-17-6-4-3-5-16(17)27-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOPHNFDLWKYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)COC2=CC=CC=C2OC)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a complex organic molecule that belongs to the category of morpholine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be classified based on its structural components:

- Morpholine Ring : A six-membered ring containing both oxygen and nitrogen, contributing to its diverse chemical properties.

- Methoxyphenol Moiety : This part of the molecule may influence its interaction with biological targets.

The molecular formula is , and it has a molecular weight of approximately 358.39 g/mol.

The biological activity of 2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies indicate that it may influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation and anxiety disorders.

Potential Targets

The compound may interact with various biological targets:

- Neurotransmitter Transporters : Potential modulation of serotonin and norepinephrine transporters.

- Enzymatic Inhibition : Possible inhibition of cyclooxygenase (COX) enzymes, similar to other methoxyphenolic compounds .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Antioxidant Activity

Research indicates that derivatives of methoxyphenols possess antioxidant properties. For example, 2-methoxyphenol has been shown to exhibit significant radical-scavenging activity, which may extend to related compounds like the one .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar compounds against various cancer cell lines. The cytotoxicity was evaluated using the MTT assay, revealing varying degrees of effectiveness against different tumor types. While specific data for this compound is limited, related structures have shown promise in anticancer activity .

Case Studies

- Study on COX Inhibition : A study examined various 2-methoxyphenols for their ability to inhibit COX enzymes, demonstrating that certain derivatives could significantly reduce COX-2 expression in inflammatory models . This suggests a potential anti-inflammatory role for 2-(2-methoxyphenoxy)-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide.

- Neurotransmitter Modulation : Another investigation focused on compounds with similar structures that modulate neurotransmitter levels. These studies indicated that such compounds could be beneficial in treating mood disorders by enhancing serotonin and norepinephrine signaling pathways.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₃O₄ |

| Molecular Weight | 358.39 g/mol |

| Antioxidant Activity | Moderate (based on methoxyphenol derivatives) |

| Cytotoxicity | Variable (dependent on structure) |

| COX Inhibition | Potentially significant |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine/Acetamide Moieties

Key Observations :

- Synthesis: The target compound likely shares synthetic steps (e.g., nucleophilic acyl substitution) with ’s morpholinone derivatives but diverges in purification methods (e.g., gradient chromatography vs. recrystallization) .

Pharmacokinetic and Physicochemical Comparisons

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are required?

The synthesis typically involves multi-step protocols, including condensation reactions and functional group modifications. For example:

- Step 1 : Coupling of methoxyphenoxy acetic acid derivatives with dihydropyridine precursors using dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate nucleophilic substitution .

- Step 2 : Introduction of the morpholine carbonyl group via carbodiimide-mediated coupling under anhydrous conditions .

- Key Conditions : Reaction temperatures (25–80°C), pH control, and inert atmospheres (e.g., nitrogen) to prevent oxidation of the dihydropyridine ring .

Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?

- Nuclear Magnetic Resonance (NMR) : Essential for verifying substituent positions (e.g., methoxy protons at δ 3.8 ppm in H NMR) and dihydropyridine tautomerism .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 430.2 [M+1] in ESI-MS) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

Q. What are the key functional groups influencing physicochemical properties and reactivity?

- Methoxyphenoxy Group : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .

- Morpholine Carbonyl : Improves solubility via hydrogen bonding and modulates metabolic stability .

- Dihydropyridine Core : Prone to oxidation, requiring stabilization via electron-withdrawing substituents .

Advanced Research Questions

Q. How can researchers optimize the dihydropyridine and morpholine carbonyl groups to enhance target selectivity?

- Structure-Activity Relationship (SAR) Strategies :

- Replace the morpholine ring with piperazine or thiomorpholine to alter steric and electronic profiles .

- Introduce electron-donating groups (e.g., methyl) to the dihydropyridine ring to stabilize the 1,2-dihydro tautomer, enhancing binding affinity .

- Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to validate modifications .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular Docking : Identifies binding modes with enzymes (e.g., kinases) by simulating interactions between the morpholine carbonyl and catalytic lysine residues .

- Molecular Dynamics (MD) Simulations : Assesses stability of ligand-target complexes under physiological conditions (e.g., solvation effects on dihydropyridine) .

Q. How can contradictions in biological activity data across assay models be resolved?

- Cross-Validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) to distinguish target-specific effects from off-target interactions .

- Data Normalization : Account for variables like cell line heterogeneity (e.g., metabolic enzyme expression differences) using statistical tools like ANOVA .

Q. What strategies improve metabolic stability of the morpholine carbonyl group without compromising bioactivity?

- Bioisosteric Replacement : Substitute morpholine with oxazolidinone to reduce oxidative metabolism while retaining hydrogen-bonding capacity .

- Cyclization : Convert the morpholine ring into a rigid bicyclic structure (e.g., tetrahydroisoquinoline) to block cytochrome P450-mediated degradation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.